1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused with a pyridine ring, substituted with a chlorine atom at the third position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is the insect ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
This compound acts as a ryanodine receptor inhibitor . It induces the activation of the insect ryanodine receptor, causing the release of endogenous calcium ions . This change in calcium ion concentration leads to the death of insects .
Biochemical Pathways
The action of this compound affects the calcium signaling pathway in insects . The downstream effects include disruption of muscle contraction and other calcium-dependent processes, leading to the paralysis and death of the insect .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of insects . By disrupting calcium ion homeostasis, it causes paralysis and other detrimental effects, leading to the insect’s death .
Biochemical Analysis
Biochemical Properties
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and phosphatases . The interaction between this compound and these enzymes is primarily through binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Moreover, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These cellular effects highlight the potential of this compound as a tool for studying cellular processes and as a candidate for therapeutic development.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional machinery . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . For instance, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions. The intermediate product, 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether, is then reacted with phosphorus tribromide to yield the final product .
Industrial Production Methods: Industrial production methods focus on optimizing yield and minimizing by-products. The process involves refluxing the intermediate with phosphorus tribromide, followed by purification steps to isolate the desired compound. This method is efficient and suitable for large-scale production due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals, such as insecticides and herbicides, due to its efficacy against various pests
Comparison with Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Shares a similar pyridine-pyrazole scaffold and is used in the synthesis of insecticides.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Another related compound with significant nematocidal activity.
Uniqueness: 1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-5-12-9(7)13-6-2-4-8(13)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBHRBIFQKGBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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